REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1>[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[C:6]([C:4]3[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][N:5]=3)[N:5]=2)[CH:3]=1
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=NC=C1
|
Name
|
|
Quantity
|
37 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered hot
|
Type
|
WASH
|
Details
|
the catalyst was washed with hot toluene
|
Type
|
WAIT
|
Details
|
the filtrate left
|
Type
|
CUSTOM
|
Details
|
to crystallise
|
Type
|
FILTRATION
|
Details
|
The 4,4′-dimethyl-2,2′-bipyridine crystals were filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
crystallised at 0° C
|
Type
|
ADDITION
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Details
|
This second crop of bipyridine was treated as above, the mother liquor
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The bipyridine and terpyridine components of the mother liquor were separated by careful multiple fractional sublimations at 0.02 mmHg, at bath temperatures 80-100° C. (
|
Type
|
CUSTOM
|
Details
|
were sublimed twice at 0.02 mmHg at 120-140° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC=C1)C1=NC(=CC(=C1)C)C1=NC=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |